molecular formula C4H13Cl2N3 B1376389 1-(Pyrrolidin-3-yl)hydrazine dihydrochloride CAS No. 1305282-81-8

1-(Pyrrolidin-3-yl)hydrazine dihydrochloride

Cat. No. B1376389
CAS RN: 1305282-81-8
M. Wt: 174.07 g/mol
InChI Key: RIBXCTHFNZCZCP-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)hydrazine dihydrochloride is a versatile chemical compound used in scientific research. Its applications range from drug discovery to material synthesis, owing to its unique properties and reactivity. The formula of this compound is C4H13Cl2N3 and its molecular weight is 174.07 g/mol .


Synthesis Analysis

The synthesis of compounds similar to this compound involves the reaction of 2 mols of 1-aryl-3-(pyrrolidine-1-yl)-1-propanone hydrochlorides with 1 mol of hydrazine hydrate . This reaction leads to the formation of N,N’-Bis[1-aryl-3-pyrrolidine-1-yl)propylidene]hydrazine dihydrochlorides .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Cytotoxicity and Cancer Research

1-(Pyrrolidin-3-yl)hydrazine dihydrochloride derivatives have been explored for their cytotoxic effects. Compounds containing this moiety have shown significant cytotoxic potency against human hepatoma (Huh7) and breast cancer (T47D) cell lines, suggesting potential applications in cancer therapy. For example, certain derivatives exhibited higher cytotoxic potency than the reference compound 5-FU against Huh7 cell line. It's been suggested that their mechanism of action could involve the inhibition of mitochondrial respiration, contributing to their cytotoxic effects (Kucukoglu et al., 2018).

Synthesis of Novel Compounds

This chemical has been used in the synthesis of novel compounds with potential biological activities. For instance, its derivatives have been synthesized and characterized, contributing to the development of new chemical entities for various applications (Glotova et al., 2013).

Complex Formation with Transition Metals

Compounds derived from this compound have been used to synthesize mononuclear complexes with transition metals like manganese, zinc, and copper. These complexes have been characterized by various physicochemical and spectroscopic methods, revealing insights into their molecular structures and potential applications (Diop et al., 2019).

Antimicrobial and Antiviral Research

Some derivatives of this chemical have been evaluated for their antimicrobial and antiviral activities. This includes research into their effects against specific pathogens such as yellow fever virus, indicating potential therapeutic applications (Moskalenko et al., 2021).

Sensor Development

Derivatives of this compound have been utilized in the development of chemical sensors. For example, a study focused on creating a pH sensor using these derivatives, demonstrating the versatility of this chemical in sensor technology (Jiang et al., 2015).

Enzyme Inhibition Studies

Research has been conducted on the inhibition of enzymes like carbonic anhydrase and acetylcholinesterase using hydrazone compounds derived from this compound. This suggests potential applications in treating disorders such as glaucoma, epilepsy, obesity, cancer, and Alzheimer's disease (Kucukoglu et al., 2019).

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks including acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While the specific future directions for 1-(Pyrrolidin-3-yl)hydrazine dihydrochloride are not explicitly mentioned in the search results, it’s clear that compounds with a pyrrolidine ring continue to be of great interest in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring, makes these compounds promising candidates for the development of new drugs .

properties

IUPAC Name

pyrrolidin-3-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3.2ClH/c5-7-4-1-2-6-3-4;;/h4,6-7H,1-3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBXCTHFNZCZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyrrolidin-3-yl)hydrazine dihydrochloride
Reactant of Route 2
1-(Pyrrolidin-3-yl)hydrazine dihydrochloride
Reactant of Route 3
1-(Pyrrolidin-3-yl)hydrazine dihydrochloride
Reactant of Route 4
1-(Pyrrolidin-3-yl)hydrazine dihydrochloride
Reactant of Route 5
1-(Pyrrolidin-3-yl)hydrazine dihydrochloride
Reactant of Route 6
1-(Pyrrolidin-3-yl)hydrazine dihydrochloride

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